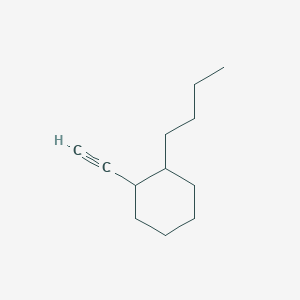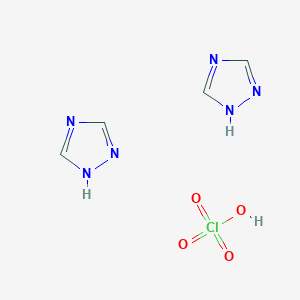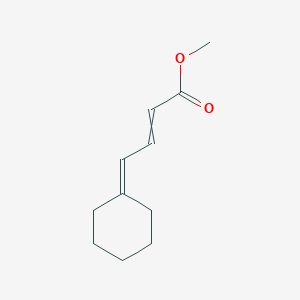
Methyl 4-cyclohexylidenebut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyclohexylidenebut-2-enoate is an organic compound with the molecular formula C11H18O2. It is a member of the ester family, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to another carbon atom. This compound is known for its unique structure, which includes a cyclohexylidene group attached to a butenoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclohexylidenebut-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of cyclohexanone with methyl acrylate in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the acrylate, followed by elimination to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclohexylidenebut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 4-cyclohexylidenebut-2-enoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 4-cyclohexylidenebut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclohexylidene moiety may interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(triphenylarsoranylidene)but-2-enoate: Similar in structure but contains an arsenic atom, leading to different reactivity and applications.
Methyl 2-butenoate: An isomer with the double bond in a different position, affecting its chemical properties and reactivity.
Uniqueness
Methyl 4-cyclohexylidenebut-2-enoate is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
62222-81-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl 4-cyclohexylidenebut-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h5,8-9H,2-4,6-7H2,1H3 |
InChI Key |
BIFDNUAPHRZTQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine](/img/structure/B14548484.png)
![5-Methyl-7-phenyl-1,6-dihydropyrrolo[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B14548490.png)
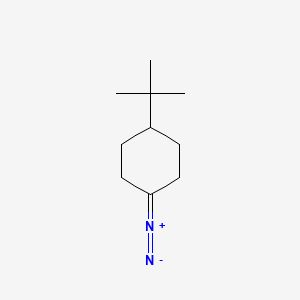
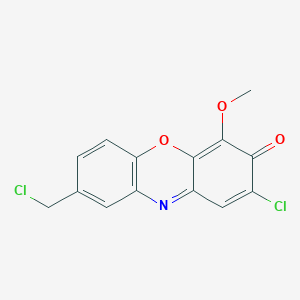
![2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane](/img/structure/B14548503.png)
![4-(Pentyloxy)phenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14548512.png)

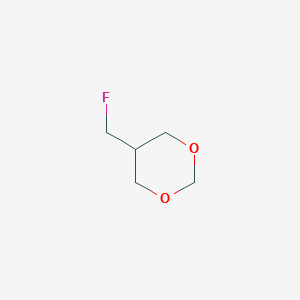
![{Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14548532.png)
![[3-(Trifluoromethanesulfonyl)propyl]benzene](/img/structure/B14548535.png)
![2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14548541.png)
![N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide](/img/structure/B14548545.png)
